Phenanthren-9-YL-hydrazine

Vue d'ensemble

Description

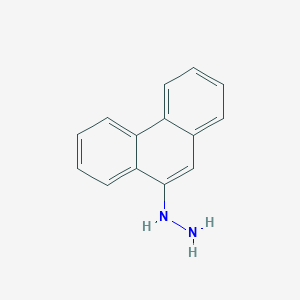

Phenanthren-9-YL-hydrazine is a chemical compound with the molecular formula C14H12N2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon this compound is known for its unique structure, which includes a hydrazine functional group attached to the phenanthrene ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phenanthren-9-YL-hydrazine can be synthesized through several methods. One common approach involves the reaction of phenanthrene-9-carboxaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors and automated systems may be utilized to streamline the production process and ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

Phenanthren-9-YL-hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenanthren-9-yl-azide or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into phenanthren-9-yl-amine or related compounds.

Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted phenanthrene derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols, and may require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions include phenanthren-9-yl-azide, phenanthren-9-yl-amine, and various substituted phenanthrene derivatives. These products can be further utilized in the synthesis of more complex molecules or materials.

Applications De Recherche Scientifique

Medicinal Chemistry

Phenanthren-9-YL-hydrazine is being investigated for its potential therapeutic applications. Its structure allows it to interact with biological systems, making it a candidate for drug development.

Anticancer Activity

Recent studies have shown that hydrazine derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, displaying promising results in inhibiting cell proliferation. The mechanism often involves the induction of apoptosis and the inhibition of specific oncogenic pathways .

Antioxidant Properties

Hydrazine derivatives are recognized for their antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in developing treatments for diseases linked to oxidative damage, such as neurodegenerative disorders .

Environmental Applications

This compound has also been explored in environmental chemistry, particularly in sensing and detecting pollutants.

Fluorescent Probes

The compound has been utilized as a fluorescent probe for detecting metal ions such as zinc (Zn). Studies indicate that it can selectively bind to Zn, leading to enhanced fluorescence, which allows for sensitive detection in various samples, including water and biological tissues . This application is particularly relevant in monitoring environmental contamination and assessing water quality.

Materials Science

The unique structural characteristics of this compound make it suitable for applications in materials science, particularly in the development of advanced materials.

Electrochromic Devices

Research has demonstrated that phenanthrene-based compounds can be used in electrochromic devices due to their ability to undergo reversible redox reactions. These materials can change color upon electrical stimulation, making them valuable for applications in smart windows and displays .

Catalysis

This compound has potential as a catalyst or catalyst precursor in organic reactions. Its ability to form stable complexes with transition metals could enhance reaction rates and selectivity in synthetic processes . The development of such catalysts is crucial for green chemistry initiatives aimed at reducing waste and improving efficiency.

Anticancer Research

A study investigated the anticancer effects of phenanthrene-derived hydrazines on colon carcinoma cell lines, revealing significant cytotoxicity with IC values indicating effective inhibition of cell growth . This highlights the compound's potential as a lead structure for further drug development.

Environmental Monitoring

In another case study, this compound was applied as a chemosensor for detecting Zn ions in aquatic environments. The study demonstrated its effectiveness in real-world samples, showcasing its utility in environmental monitoring applications .

Mécanisme D'action

The mechanism of action of Phenanthren-9-YL-hydrazine depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The hydrazine group can form covalent bonds with target molecules, resulting in inhibition or activation of specific biological functions. Detailed studies on the compound’s interactions and effects at the molecular level are essential to elucidate its mechanism of action.

Comparaison Avec Des Composés Similaires

Phenanthren-9-YL-hydrazine can be compared with other similar compounds, such as:

Phenanthrene-9-carboxaldehyde: A precursor in the synthesis of this compound, it lacks the hydrazine functional group.

Phenanthren-9-yl-amine: A reduction product of this compound, it has an amine group instead of a hydrazine group.

Phenanthren-9-yl-azide: An oxidation product, it contains an azide group in place of the hydrazine group.

Activité Biologique

Phenanthren-9-yl-hydrazine, a derivative of phenanthrene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS No. | 887593-14-8 |

| Molecular Formula | C15H14N2 |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | phenanthren-9-ylmethylhydrazine |

This compound exhibits biological activity through several mechanisms:

- DNA Intercalation : The phenanthrene moiety can intercalate into DNA, disrupting normal cellular processes and potentially leading to apoptosis in cancer cells.

- Enzyme Interaction : The hydrazine group may form reactive intermediates that interact with various enzymes and receptors, influencing metabolic pathways and signaling cascades.

- Cell Cycle Modulation : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase, which is crucial for inhibiting tumor growth.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of phenanthrene derivatives, including this compound. For instance:

- In Vitro Studies : Compounds derived from phenanthrene have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HT-29). One study reported IC50 values as low as 1.7 µM against MOLT-4 leukemia cells, indicating strong cytotoxicity while sparing normal cells .

- Mechanisms of Action : These compounds often induce apoptosis and interfere with DNA synthesis. They can also activate apoptotic pathways, leading to programmed cell death in malignant cells .

Antimicrobial Activity

Research suggests that this compound may possess antimicrobial properties. Preliminary studies indicate its effectiveness against various bacterial strains, although further investigation is needed to fully characterize its spectrum of activity.

Case Studies and Research Findings

- Study on Phenanthrotriazine Derivatives : A related study explored phenanthrotriazine derivatives containing arylidine hydrazone moieties. These compounds demonstrated considerable antiproliferative activity across multiple cancer cell lines, reinforcing the therapeutic potential of phenanthrene-based scaffolds .

- Docking Studies : Computational docking analyses have shown that derivatives of phenanthrenes can effectively bind to the c-Met receptor kinase domain, suggesting a targeted approach for anticancer therapy . This receptor is often implicated in tumor growth and metastasis.

- Apoptosis Induction : Flow cytometric analysis revealed that certain derivatives led to significant apoptosis in MCF-7 cells at higher concentrations, supporting their role as potential chemotherapeutic agents .

Propriétés

IUPAC Name |

phenanthren-9-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-16-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGLYKRUFIRSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498858 | |

| Record name | (Phenanthren-9-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111586-70-0 | |

| Record name | (Phenanthren-9-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.